molecular formula C18H19ClN4O3S B2975616 4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 713088-49-4

4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No. B2975616
CAS RN: 713088-49-4
M. Wt: 406.89
InChI Key: FZBQTVSRGZGASM-UHFFFAOYSA-N
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Description

“4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .


Molecular Structure Analysis

The molecular structure of “4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” is not explicitly mentioned in the retrieved data .


Chemical Reactions Analysis

The specific chemical reactions involving “4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” are not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” are not available in the retrieved data .

Scientific Research Applications

Anticancer Applications

The crystal structure analysis of closely related compounds reveals insights into their potential anticancer activities. For example, the structural determination of quinoxaline derivatives has laid a foundation for understanding their interaction with biological targets, showcasing their potential as antitumor agents. Liu, Ruble, and Arora (1994) provided a detailed analysis of one such agent, highlighting the distorted tetrahedral geometry around the sulfur atom and the planar quinoxaline ring system, which could contribute to its anticancer properties (Liu, Ruble, & Arora, 1994).

Antimicrobial and Antifungal Screening

Research into novel azetidin-2-ones and quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has shown potent antimicrobial and antifungal activities. Gupta and Halve (2015) synthesized a series of compounds exhibiting significant activity against Aspergillus niger and Aspergillus flavus, suggesting the role of these compounds in developing new antifungal agents (Gupta & Halve, 2015). Similarly, the synthesis and evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives highlighted their antimicrobial potential, particularly against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Green Synthesis and Antibacterial Activity

Alavi et al. (2017) investigated the green synthesis of quinoxaline sulfonamides, demonstrating their antibacterial effectiveness against Staphylococcus spp. and Escherichia coli. This approach not only provides a sustainable method for producing these compounds but also highlights their potential in addressing bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Herbicide Selectivity and Metabolism

The selectivity of chlorsulfuron, a herbicide, for cereals is attributed to the crop plants' ability to metabolize similar compounds, offering insights into the biological interaction of such chemicals with plants. Sweetser, Schow, and Hutchison (1982) elucidated this selectivity basis, which may provide a framework for designing environmentally friendly herbicides with minimal impact on non-target plants (Sweetser, Schow, & Hutchison, 1982).

Safety And Hazards

The safety and hazards associated with “4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” are not available in the retrieved data .

properties

IUPAC Name

4-chloro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S/c1-26-12-4-11-20-17-18(22-16-6-3-2-5-15(16)21-17)23-27(24,25)14-9-7-13(19)8-10-14/h2-3,5-10H,4,11-12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBQTVSRGZGASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

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